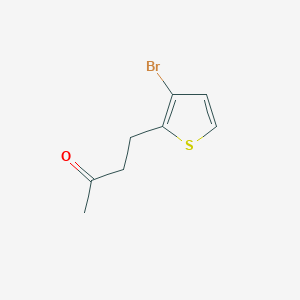
4-(3-Bromothiophen-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromothiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H9BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Bromothiophen-2-yl)butan-2-one can be synthesized through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. In this process, 3-bromothiophene-2-carbaldehyde is reacted with 4-bromo-2-methylaniline in the presence of glacial acetic acid to form the intermediate product. This intermediate is then subjected to Suzuki coupling with different boronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K3PO4) at 90°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst, solvent, and reaction temperature are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromothiophen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: A precursor in the synthesis of 4-(3-Bromothiophen-2-yl)butan-2-one.
3-Bromothiophene-2-carbaldehyde: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(3-bromothiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C8H9BrOS/c1-6(10)2-3-8-7(9)4-5-11-8/h4-5H,2-3H2,1H3 |
InChI Key |
GJPKVYGQLWYXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















